(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoate hydrobromide (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoate hydrobromide
Brand Name: Vulcanchem
CAS No.: 16689-14-8
VCID: VC0096968
InChI: InChI=1S/C13H26N2O3.BrH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br
Molecular Formula: C13H27BrN2O3
Molecular Weight: 339.27 g/mol

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoate hydrobromide

CAS No.: 16689-14-8

Main Products

VCID: VC0096968

Molecular Formula: C13H27BrN2O3

Molecular Weight: 339.27 g/mol

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoate hydrobromide - 16689-14-8

CAS No. 16689-14-8
Product Name (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoate hydrobromide
Molecular Formula C13H27BrN2O3
Molecular Weight 339.27 g/mol
IUPAC Name methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrobromide
Standard InChI InChI=1S/C13H26N2O3.BrH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H
Standard InChIKey QIPBCIHWFATZOF-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br
PubChem Compound 16219590
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator